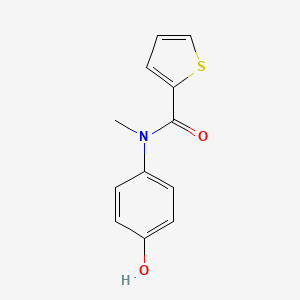

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and a hydroxyphenyl group

Mecanismo De Acción

Target of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

This compound inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of this compound is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .

Biochemical Pathways

The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of this compound against breast cancer .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide typically involves the reaction of 4-hydroxyaniline with methyl thiophene-2-carboxylate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

N-(4-hydroxyphenyl)maleimide: Used in the synthesis of functionalized polymers.

Uniqueness

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a hydroxyphenyl group, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a versatile compound for various applications.

Actividad Biológica

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyphenyl group and a carboxamide functional group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the carboxamide group may engage in electrostatic interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's therapeutic effects.

Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : The compound has been explored for its potential to reduce inflammation, which is crucial in treating various chronic diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy .

- Enzyme Inhibition : Investigated as a potential inhibitor of monoamine oxidase (MAO) and cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- Enzyme Inhibition Studies :

- Toxicity Assessment :

- Antioxidant Activity :

Case Studies

Several case studies highlight the efficacy of this compound:

- A study focusing on the compound's role as an MAO-B inhibitor reported promising results, suggesting potential applications in neuroprotection and mood regulation .

- Another investigation into its anti-inflammatory effects revealed that it could reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory conditions.

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCVSWVAJHCFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.